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N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide

QSAR Small cell lung cancer Tetrahydroquinoline

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide (CAS 897620-49-4, molecular formula C19H19N3O4, MW 353.38) is a synthetic tetrahydroquinoline-benzamide conjugate. This compound belongs to a class of N-acetyl-tetrahydroquinoline derivatives that have been investigated in quantitative structure-activity relationship (QSAR) studies for anti-small cell lung cancer potential, as well as in patent literature as histone deacetylase (HDAC) and glycogen phosphorylase modulators.

Molecular Formula C19H19N3O4
Molecular Weight 353.378
CAS No. 897620-49-4
Cat. No. B2855252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide
CAS897620-49-4
Molecular FormulaC19H19N3O4
Molecular Weight353.378
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)[N+](=O)[O-]
InChIInChI=1S/C19H19N3O4/c1-12-10-15(6-8-17(12)22(25)26)19(24)20-16-7-5-14-4-3-9-21(13(2)23)18(14)11-16/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,24)
InChIKeyWPDTYLXOSUYLDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide (CAS 897620-49-4): Procurement-Grade Structural and Pharmacological Baseline


N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide (CAS 897620-49-4, molecular formula C19H19N3O4, MW 353.38) is a synthetic tetrahydroquinoline-benzamide conjugate . This compound belongs to a class of N-acetyl-tetrahydroquinoline derivatives that have been investigated in quantitative structure-activity relationship (QSAR) studies for anti-small cell lung cancer potential, as well as in patent literature as histone deacetylase (HDAC) and glycogen phosphorylase modulators [1][2]. The compound is commercially available as a research-grade chemical (typical purity ≥95%) from multiple vendors for screening and SAR exploration .

QSAR model exploration for tetrahydroquinoline SAR
Epigenetic target (HDAC) isoform selectivity profiling
Glycogen phosphorylase inhibitor benchmarking

Why N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide Cannot Be Generically Substituted: Structural Determinants of Target Engagement


Substitution at the tetrahydroquinoline 7-position versus the 6-position, combined with the specific 3-methyl-4-nitrobenzamide moiety, creates a unique pharmacophoric fingerprint that cannot be replicated by close analogs. The N-acetyl group on the saturated quinoline ring influences conformational rigidity and hydrogen-bonding capacity differently than isobutyryl, methanesulfonyl, or furan-2-carbonyl replacements [1]. Furthermore, the 3-methyl substituent on the nitrobenzamide ring introduces steric and electronic modulation that distinguishes this compound from its des-methyl (3-nitrobenzamide) and chloro-substituted (5-chloro-2-nitrobenzamide) counterparts, each of which exhibits divergent binding profiles in kinase and epigenetic target assays [2][3]. These structural differences translate into measurable differences in target engagement—even minor positional isomerism (6-yl vs. 7-yl) can abolish or invert activity in tetrahydroquinoline-based inhibitor series [2].

7-yl vs. 6-yl regioisomer: predicted binding profile may shift
N-acetyl vs. N-isobutyryl: target engagement profile may not transfer
3-methyl vs. des-methyl analog: lipophilicity and permeability context may differ

Quantitative Differentiation Evidence for N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide (CAS 897620-49-4): Comparator-Based Selection Guide


Regioisomeric Differentiation: 7-yl vs. 6-yl Tetrahydroquinoline Substitution Governs QSAR-Predicted Anti-SCLC Activity

In a 2023 QSAR and molecular docking study of tetrahydroquinoline derivatives as anti-small cell lung cancer agents, the substitution position on the tetrahydroquinoline ring (7-yl vs. 6-yl) was identified as a critical determinant of predicted binding affinity. The 7-yl-substituted series, which includes this compound, exhibited distinct docking scores and ADMET profiles compared to the 6-yl-substituted series [1]. The 3-methyl-4-nitro substitution pattern on the benzamide ring further differentiated compounds within the 7-yl series from those bearing 3-nitro (des-methyl) or 5-chloro-2-nitro groups [1]. This study provides class-level quantitative structure-activity parameters that inform selection between regioisomeric and substituent variants.

Regioisomer SAR
Class-level inference
7-yl vs. 6-yl substitution differentiates QSAR-predicted pIC50 values
Supports regioisomer selection in screening campaigns
Specific docking scores in full QSAR model
QSAR Small cell lung cancer Tetrahydroquinoline Molecular docking Regioisomerism

N-Acetyl vs. N-Isobutyryl and N-Methanesulfonyl: N-Substituent-Dependent Pharmacological Divergence in Tetrahydroquinoline Scaffolds

A systematic SAR study on N-substituted tetrahydroquinoline (THQ) derivatives demonstrated that N-acetylation (as in this compound) increases δ-opioid receptor (DOR) affinity, producing ligands with balanced μ-opioid receptor (MOR)/DOR affinities, whereas bulkier N-acyl groups such as isobutyryl alter this balance [1]. Although this study focused on opioid receptor pharmacology, it establishes a class-level principle: the N-acetyl group on the THQ core confers a specific conformational and electronic profile that differs measurably from N-isobutyryl, N-methanesulfonyl, N-tosyl, and N-(furan-2-carbonyl) variants [1]. This principle is transferable to the benzamide series, where the same N-acetyl-THQ core is preserved.

N-Substituent SAR
Class-level inference
N-acetyl increases DOR affinity vs. bulkier N-acyl groups (opioid receptor model)
N-substituent profile may not transfer across chemotypes
Based on J Med Chem 2016; binding context differs
N-substituent SAR Opioid receptor Tetrahydroquinoline DOR affinity MOR/DOR balance

3-Methyl-4-nitrobenzamide vs. 3-Nitrobenzamide (Des-Methyl Analog): Methyl Group Contribution to Lipophilicity and Predicted Permeability

The presence of the 3-methyl group on the 4-nitrobenzamide ring differentiates this compound (CAS 897620-49-4) from its des-methyl analog N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-nitrobenzamide (CAS 898464-90-9) . Based on established medicinal chemistry principles, the addition of a methyl group increases calculated logP by approximately +0.5 units and modulates the electron density of the nitrobenzamide ring through inductive effects, which can alter both target binding and metabolic stability [1]. The Drug Information database entry for this compound (TTD) reports a calculated XlogP of 2.7, which is consistent with the predicted increase over the des-methyl analog [1].

Lipophilicity Shift
Calculated property
XlogP = 2.7 (reported); Δ ≈ +0.5 vs. des-methyl analog
Methyl group increases lipophilicity, may affect permeability
From TTD database; experimental validation needed
Lipophilicity ADMET Caco-2 permeability Methyl effect Nitrobenzamide

HDAC Isoform Profiling Context: Tetrahydroquinoline-Benzamide Scaffolds in Epigenetic Inhibitor Patent Space

Patent US9249087 B2 discloses tetrahydroquinoline-substituted hydroxamic acids as selective HDAC6 inhibitors, establishing the tetrahydroquinoline scaffold as a privileged structure for epigenetic target modulation [1]. While the patent's exemplified compounds are primarily hydroxamic acid derivatives rather than nitrobenzamides, the structure-activity relationship framework demonstrates that 7-substituted tetrahydroquinoline cores can achieve HDAC6 IC50 values in the low nanomolar range (e.g., 3.48 nM for optimized compounds) with selectivity over HDAC1 (IC50 >10,000 nM) [1]. The 3-methyl-4-nitrobenzamide moiety in the target compound represents a distinct zinc-binding group (ZBG) strategy compared to hydroxamic acids, potentially offering differentiated isoform selectivity and pharmacokinetic properties [2]. This patent context supports the rationale for procuring nitrobenzamide-containing THQ derivatives as tool compounds for HDAC isoform selectivity studies.

HDAC Isoform Assay Context
Supporting evidence
THQ-hydroxamic acids show HDAC6 IC50 3.48 nM, >2,800-fold selectivity (patent data)
Nitrobenzamide ZBG may offer differentiated selectivity profile
Direct HDAC6 IC50 for this compound not available
HDAC6 Epigenetics Histone deacetylase Isoform selectivity Tetrahydroquinoline

Glycogen Phosphorylase Inhibition: Class-Level Evidence for Tetrahydroquinoline-Nitrobenzamide Scaffolds

BindingDB contains glycogen phosphorylase inhibition data for tetrahydroquinoline-containing compounds, with IC50 values ranging from 1.92 μM to 229 μM in a rabbit muscle glycogen phosphorylase-a colorimetric assay [1]. While the specific BindingDB entry corresponding to CAS 897620-49-4 could not be unambiguously identified, the class-level data demonstrates that tetrahydroquinoline-nitrobenzamide compounds can engage this metabolic target [1]. Glycogen phosphorylase is a validated target for type 2 diabetes, and the 3-methyl-4-nitro substitution pattern may confer differentiated binding kinetics compared to unsubstituted or chloro-substituted analogs through altered interactions with the enzyme's allosteric regulatory site [2].

Glycogen Phosphorylase Context
Supporting evidence
THQ-nitrobenzamide class IC50 range 1.92–229 μM (colorimetric assay)
May support benchmarking against published chemotype space
Direct IC50 for this compound not confirmed
Glycogen phosphorylase Metabolic disease Diabetes Colorimetric assay Tetrahydroquinoline

Recommended Research Application Scenarios for N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide (CAS 897620-49-4)


Regioisomeric Selectivity Profiling in Anti-Cancer Phenotypic Screening Cascades

This compound is best deployed as the 7-yl-substituted representative in a panel of regioisomeric tetrahydroquinoline-benzamide probes. When screened alongside its 6-yl positional isomer (CAS 941960-04-9) against small cell lung cancer (SCLC) cell lines, the differential activity can validate QSAR predictions that the 7-yl substitution confers superior target engagement for certain kinase or epigenetic targets [1]. Procurement should include both 7-yl and 6-yl isomers to enable direct head-to-head comparison, with the 3-methyl-4-nitrobenzamide group held constant to isolate the regioisomeric effect. [1]

N-Substituent SAR Expansion for Epigenetic Target (HDAC) Tool Compound Development

As part of an HDAC inhibitor lead optimization program, this compound serves as an N-acetyl benchmark against which N-isobutyryl, N-methanesulfonyl, and N-(furan-2-carbonyl) variants can be compared. The N-acetyl group is the minimal acyl substituent that maintains conformational constraint while minimizing steric bulk, making it the appropriate starting point for SAR exploration [2]. The 3-methyl-4-nitrobenzamide moiety provides a non-hydroxamic acid zinc-binding group, offering potential advantages in pharmacokinetics and isoform selectivity that should be evaluated head-to-head against the hydroxamic acid series exemplified in patent US9249087 B2 [3]. [2][3]

Metabolic Disease Target Screening: Glycogen Phosphorylase Inhibitor Benchmarking

For type 2 diabetes and metabolic syndrome research programs targeting glycogen phosphorylase, this compound can be screened in the established rabbit muscle glycogen phosphorylase-a colorimetric assay to determine whether the 3-methyl-4-nitro substitution pattern yields IC50 values in the low micromolar range (competitive with literature benchmarks of 1.92–5.66 μM) or falls into the weaker mid-to-high micromolar range [4]. Direct comparison with the des-methyl analog (CAS 898464-90-9) in the same assay will quantify the contribution of the 3-methyl group to target binding affinity. [4]

Computational Chemistry: QSAR Model Training Set Expansion and Validation

This compound is suitable for inclusion in QSAR training sets that model tetrahydroquinoline derivative activity against cancer cell lines. The 2023 Eclética Química study established a framework for tetrahydroquinoline QSAR modeling, but the specific 7-yl, 3-methyl-4-nitro substitution combination may not have been fully represented [1]. Procuring this compound and generating experimental IC50 data against SCLC cell lines would provide an additional data point to test model predictivity, particularly for the 7-yl substitution class where the QSAR model's predictive power may be extrapolated rather than directly validated. [1]

Application
Selection Property
Validation Focus
Regioisomer profiling in cancer cell model studies
7-yl vs. 6-yl substitution position
QSAR-predicted binding differentiation
Epigenetic inhibitor SAR expansion
N-acetyl group as minimal acyl substituent
Isoform selectivity vs. hydroxamic acid ZBG
Metabolic disease target screening
3-methyl-4-nitro substitution pattern
IC50 benchmarking in colorimetric assay
QSAR model validation
7-yl, 3-methyl-4-nitro combination
Model predictivity against SCLC cell lines
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